1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea
Description
1-((1-Phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea is a urea derivative featuring a tetrazole ring substituted with a phenyl group and linked via a methylene bridge to the urea scaffold. The m-tolyl group (meta-methylphenyl) at the 3-position of the urea moiety contributes to its structural uniqueness. Tetrazole-containing compounds are of significant interest in medicinal chemistry due to their metabolic stability, hydrogen-bonding capacity, and bioisosteric resemblance to carboxylic acids .
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-12-6-5-7-13(10-12)18-16(23)17-11-15-19-20-21-22(15)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSBGZFKOINTEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Urea Moiety: The final step involves the reaction of the tetrazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea is a synthetic organic compound belonging to the urea derivatives class. It has diverse applications in medicinal chemistry, agriculture, and materials science. The compound's unique structural features, including the tetrazole ring and urea moiety, contribute to its potential biological and chemical activities.
Preparation Methods
The synthesis of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea typically involves these steps:
- Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide, using a catalyst like zinc chloride.
- Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
- Formation of the Urea Moiety: The final step involves reacting the tetrazole derivative with an isocyanate to create the urea linkage.
Industrial production methods likely optimize these synthetic routes to ensure high yield and purity, potentially using continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea can undergo several chemical reactions:
- Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.
- Reduction: Achieved using agents like lithium aluminum hydride.
- Substitution: Participating in nucleophilic substitution reactions, particularly at the tetrazole ring.
The major products depend on the specific conditions and reagents used; oxidation may yield corresponding oxides, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
This compound has potential applications in various fields:
- Chemistry: It serves as a building block for synthesizing more complex molecules.
- Biology: It is investigated for potential biological activities, such as antimicrobial or anticancer properties.
- Medicine: It may be used as a pharmaceutical intermediate or active ingredient.
- Industry: It can be applied in developing new materials or as a catalyst in chemical reactions.
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea's biological activity is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can modulate biological pathways, while the urea moiety may enhance binding affinity and specificity towards these targets. Studies have shown it has inhibitory effects against various bacterial strains.
Antimicrobial Activity Data
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
| Candida albicans | 14 | 100 |
These results indicate broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans.
Properties
- IUPAC Name: 1-(3-methylphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
- InChI: InChI=1S/C16H16N6O/c1-12-6-5-7-13(10-12)18-16(23)17-11-15-19-20-21-22(15)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,17,18,23)
- InChI Key: KXSBGZFKOINTEF-UHFFFAOYSA-N
- Canonical SMILES: CC1=CC(=CC=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3
- Molecular Formula: C16H16N6O
- Molecular Weight: 308.34 g/mol
Mechanism of Action
The mechanism of action of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring and urea moiety are known to interact with biological macromolecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
The following sections compare the target compound with structurally related ureas and tetrazole derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Structural Analogues in the 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-R-phenylurea Series
describes four urea derivatives with tetrazole rings directly attached to a phenyl ring. Key comparisons include:
| Compound | R-Substituent | Yield (%) | Melting Point (°C) | Molecular Weight (LC-MS, [M+H]⁺) |
|---|---|---|---|---|
| 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(m-tolyl)urea | m-tolyl | 39 | 158–160 | 281 |
| 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-p-tolylurea | p-tolyl | 79 | 160–164 | 281 |
| 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea | 2-CF₃-phenyl | 70 | 265–267 | 335 |
| 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea | 3-CF₃-phenyl | 74 | 200–202 | 335 |
Key Observations :
- Substituent Effects : The m-tolyl analog (39% yield) exhibits lower synthetic efficiency compared to the p-tolyl derivative (79% yield), suggesting steric or electronic factors influence reactivity .
- Melting Points : Trifluoromethyl-substituted analogs show higher melting points (265–267°C and 200–202°C) than tolyl derivatives, likely due to increased molecular rigidity and intermolecular interactions .
- Structural Divergence : The target compound differs by having a methylene bridge between the tetrazole and phenyl ring, which may enhance conformational flexibility and solubility compared to compounds .
Tetrazole vs. Triazole Ureas
describes 1-phenyl-3-(1H-1,2,4-triazol-5-yl)urea , replacing the tetrazole with a triazole. Key differences:
- Acidity : Tetrazoles (pKa ~4.9) are more acidic than triazoles (pKa ~8–10), affecting ionization and binding in biological systems .
Sulfonylated Tetrazole Analogs
reports 4-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)-3-(m-tolyl)butanenitrile, a sulfonylated tetrazole derivative.
- Synthesis : Prepared via iron-catalyzed multicomponent reactions (59% yield), contrasting with urea-forming methods (e.g., isocyanate coupling in THF, as in ) .
- Spectroscopy : ¹³C NMR data (δ 161.5, 146.1 ppm for aromatic/tetrazole carbons) provide reference points for verifying the target compound’s structure .
Biological Activity
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data on its antimicrobial and anticancer properties.
Overview of the Compound
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea belongs to the class of urea derivatives, characterized by a tetrazole ring and a tolyl group. The unique structural features of this compound suggest potential interactions with biological macromolecules, which can lead to various therapeutic effects .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The tetrazole ring is known for its capacity to modulate biological pathways, while the urea moiety may enhance binding affinity and specificity towards these targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea. Notably, it has shown significant inhibitory effects against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
| Candida albicans | 14 | 100 |
These results indicate that the compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .
Anticancer Properties
In addition to its antimicrobial effects, research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of cell signaling pathways related to growth and survival.
Case Study: In Vitro Anticancer Activity
A study conducted on various cancer cell lines revealed that treatment with 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea resulted in:
- Cell Line A : 50% inhibition at 10 µM
- Cell Line B : IC50 value of 8 µM
- Cell Line C : Induction of apoptosis confirmed via flow cytometry
These findings support the hypothesis that this compound may serve as a lead structure for developing novel anticancer agents .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea, it is beneficial to compare it with similar compounds:
Table 2: Comparison with Analogous Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea | Yes | Yes |
| 1-(4-methylphenyl)-3-(m-tolyl)urea | Moderate | No |
| 1-(phenyl)-3-(p-tolyl)urea | Yes | Moderate |
The data indicates that while some analogs exhibit antimicrobial properties, they may lack significant anticancer activity, highlighting the potential of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea as a dual-action therapeutic agent .
Q & A
Basic: What synthetic routes are recommended for preparing 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea?
Answer:
The compound can be synthesized via coupling reactions involving azide intermediates. A general method involves:
- Reacting an amine (e.g., m-toluidine derivative) with an azide precursor (e.g., 1-phenyl-1H-tetrazole-5-ylmethyl azide) in anhydrous toluene or CHCl₃ under reflux conditions .
- Purification via recrystallization from ethanol-acetic acid (2:1) mixtures to isolate the urea product .
- Characterization using ¹H NMR (e.g., urea NH signals at δ 8.84 ppm) and ESI-HRMS to confirm molecular weight .
Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural confirmation . Key steps include:
- Collecting high-resolution diffraction data to determine bond lengths and angles, particularly for the tetrazole and urea moieties.
- Analyzing torsion angles to confirm the spatial arrangement of the m-tolyl and tetrazole-methyl groups.
- Cross-validating with spectroscopic data (e.g., NMR) to address potential tautomerism or conformational flexibility .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify urea NH protons (δ ~8.8–9.0 ppm) and aromatic protons from the m-tolyl (δ 6.5–7.5 ppm) and tetrazole rings .
- IR Spectroscopy : Detect urea C=O stretching (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺) with <5 ppm mass accuracy .
Advanced: How can researchers address contradictory spectral data caused by tautomerism?
Answer:
- Use 2D-NMR techniques (e.g., NOESY, HSQC) to differentiate tautomeric forms by correlating proton-proton and proton-carbon interactions .
- Compare experimental data with computational predictions (e.g., DFT calculations) to identify the dominant tautomer in solution .
- Conduct variable-temperature NMR to observe dynamic equilibria, if present .
Basic: What purification strategies are effective for isolating this urea derivative?
Answer:
- Recrystallization : Use ethanol-acetic acid (2:1) or ethyl acetate-hexane mixtures to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (gradient) for polar impurities .
- Monitor purity via TLC (silica plates, benzene-ethyl acetate 1:1) .
Advanced: How does the tetrazole moiety influence the compound’s electronic properties and bioactivity?
Answer:
- The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity .
- Electron-withdrawing effects from the tetrazole may increase urea NH acidity, improving binding to biological targets (e.g., kinases or enzymes) .
- Computational studies (e.g., molecular docking) can predict interactions with active sites, guiding SAR optimization .
Basic: What stability considerations are critical for storing this compound?
Answer:
- Store under -20°C in a desiccator to prevent hydrolysis of the urea group .
- Use amber vials to protect the tetrazole ring from UV-induced degradation .
- Avoid prolonged exposure to moisture or basic conditions, which may cleave the urea linkage .
Advanced: How can synthetic yields be optimized when scaling up production?
Answer:
- Reaction Optimization : Screen catalysts (e.g., DCC for carbodiimide-mediated coupling) and solvents (e.g., DMF for polar intermediates) .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield uniformity compared to traditional reflux .
- Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediate bottlenecks .
Advanced: What analytical approaches validate the compound’s purity for in vitro assays?
Answer:
- HPLC-PDA : Use a C18 column with acetonitrile-water gradients; ensure >95% purity with UV detection at 254 nm .
- Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values to rule out solvent residues .
- DSC/TGA : Assess thermal stability and melting point consistency to detect polymorphic forms .
Advanced: How can structure-activity relationships (SAR) guide further derivatization?
Answer:
- Modify the m-tolyl group with electron-donating/-withdrawing substituents to modulate lipophilicity and target binding .
- Replace the tetrazole ring with other heterocycles (e.g., triazoles) to study bioactivity trade-offs .
- Conduct molecular dynamics simulations to predict how alkyl chain length (e.g., methyl vs. ethyl) affects conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
